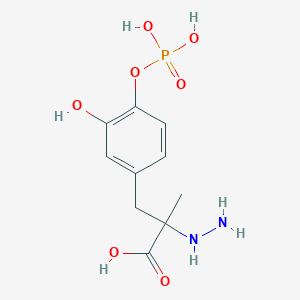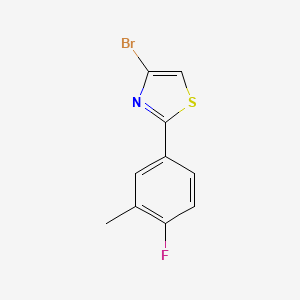
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at position 4 and a 4-fluoro-3-methylphenyl group at position 2. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with thioamide in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, potassium permanganate, solvents like water or acetone, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0-25°C.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its pharmacokinetic properties and make it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C10H7BrFNS |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-bromo-2-(4-fluoro-3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c1-6-4-7(2-3-8(6)12)10-13-9(11)5-14-10/h2-5H,1H3 |
Clave InChI |
QPEFFIDZSVXAIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC(=CS2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


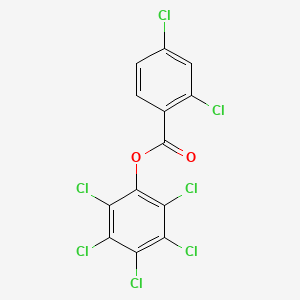

![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
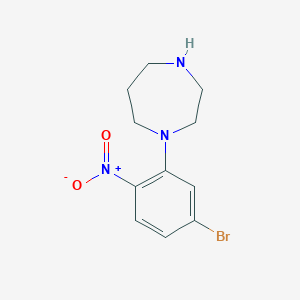
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

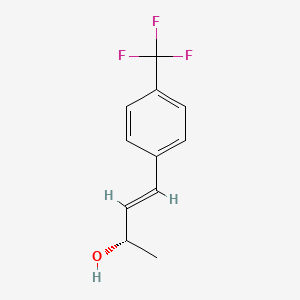
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

